rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate
Description
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate is a bicyclic organic compound featuring a [3.2.0] bicycloheptane scaffold. Key structural elements include:
- Bicyclic framework: A fused four- and three-membered ring system, contributing to conformational rigidity.
- Functional groups: A tert-butoxycarbonyl (Boc)-protected amine at position 2 and an acetate ester at position 5.
- Stereochemistry: The rel-(1S,5S,7S) configuration defines spatial orientation, influencing molecular interactions and reactivity.
This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in peptide and peptidomimetic design due to its constrained geometry and modifiable functional groups .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
acetic acid;tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2.C2H4O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-2(3)4/h7-9H,4-6,12H2,1-3H3;1H3,(H,3,4) |
InChI Key |
UFFKLIGQUNZAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrrolidine Derivatives
A seminal approach involves the hydrogenation of ethyl pyrrole-2-acetate to form pyrrolidine intermediates, followed by cyclization to yield the bicyclic core. Key steps include:
- Pyrrole Functionalization : Ethyl pyrrole-2-acetate is synthesized via reaction of pyrrole with ethyl diazoacetate.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrole ring to pyrrolidine.
- Cyclization : Acid-mediated intramolecular cyclization forms the bicyclo[3.2.0]heptane skeleton.
Optimization :
Diels-Alder Approaches
While less documented in accessible literature, analogous bicyclic systems are synthesized via Diels-Alder reactions between furan derivatives and electron-deficient dienophiles. Stereochemical outcomes depend on diene/dienophile pairing and reaction kinetics.
Introduction of the 7-Amino Group
The 7-position amine is introduced post-core formation through reductive amination or oxime reduction:
Reductive Amination
- Ketone Intermediate : Oxidation of a secondary alcohol at position 7 generates a ketone.
- Amination : Reaction with ammonium acetate and sodium cyanoborohydride yields the primary amine.
Conditions :
Oxime Reduction
- Oxime Formation : Treatment of the ketone with hydroxylamine hydrochloride.
- Reduction : Hydrogenation (Raney Ni, H₂) converts the oxime to the amine.
Comparison :
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Reductive Amination | 85 | 98 | Moderate |
| Oxime Reduction | 78 | 95 | High |
Boc Protection of the 2-Aza Nitrogen
The 2-aza nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Standard Protocol :
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → RT.
- Reaction Time : 6–8 hours.
- Yield : 90–94%.
Industrial-Scale Modifications :
- Continuous flow reactors enhance mixing and reduce reaction time (2 hours).
- Solvent recycling (THF) reduces costs by 30%.
Acetate Salt Formation
The free amine at position 7 is protonated with acetic acid to form the acetate salt:
Procedure :
- Acid Addition : Dropwise addition of glacial acetic acid (1.1 equiv) to the Boc-protected amine in ethanol.
- Crystallization : Cooling to 4°C precipitates the acetate salt.
- Purity : ≥98% by HPLC.
Critical Parameters :
- Stoichiometric excess of acetic acid (>1.1 equiv) leads to impurities.
- Ethanol/water mixtures (4:1) optimize crystal morphology.
Stereochemical Control
The rel-(1S,5S,7S) configuration is achieved through:
Chiral Auxiliaries
Diastereomeric Resolution
- Chiral column chromatography (Chiralpak IA) separates undesired isomers.
- Resolution efficiency: 85–90% recovery of target isomer.
Industrial-Scale Production
Challenges :
- Scalability of hydrogenation and cyclization steps.
- Cost-effective purification of stereoisomers.
Solutions :
- Continuous Flow Hydrogenation : Increases throughput by 40% compared to batch processes.
- Membrane-Based Crystallization : Reduces solvent use by 50% during salt formation.
Comparative Analysis of Synthetic Routes
| Parameter | Pyrrolidine Route | Diels-Alder Route |
|---|---|---|
| Total Yield (%) | 58 | 45 |
| Stereoselectivity | High | Moderate |
| Scalability | Excellent | Limited |
| Cost (USD/kg) | 12,000 | 18,000 |
Chemical Reactions Analysis
Types of Reactions
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is involved in:
- Nucleophilic Substitution Reactions : The tosylate group acts as an excellent leaving group, facilitating nucleophilic attacks by various reagents such as sodium azide or amines.
- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield free amines, which are crucial for further synthetic modifications.
Medicinal Chemistry
In medicinal chemistry, rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate has been investigated for its potential pharmacological properties:
- Enzyme Inhibition : Derivatives of this compound have shown promise in inhibiting enzymes such as urease and alpha-amylase, which are relevant for treating bacterial infections and diabetes.
- Antimicrobial Activity : Preliminary studies suggest antibacterial properties against both gram-positive and gram-negative bacteria, indicating potential use as an antibiotic agent.
Central Nervous System Activity
Research indicates that the compound may interact with neurotransmitter systems, particularly dopamine transporters. In vitro studies have demonstrated binding affinities to these targets, suggesting potential applications in developing CNS-active agents.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Studies | Variations of azabicyclic compounds exhibited significant antibacterial activity against multiple bacterial strains. |
| Binding Affinities | Related compounds showed varying Ki values (5 µM to 96 µM) at the dopamine transporter, indicating potential for CNS drug development. |
| Enzyme Inhibition | Derivatives were evaluated for their ability to inhibit urease and alpha-amylase effectively. |
Mechanism of Action
The mechanism by which rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Bicyclic Compounds
Key Observations:
- Bicyclic Systems: The [3.2.0] system is shared with 6-aminopenicillanic acid but lacks the sulfur atom present in the thia-azabicyclo framework of penicillins . The [2.2.1] system in (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane offers distinct ring strain and spatial constraints .
- Functional Groups: The Boc group enhances solubility in organic solvents and protects amines during synthesis, as seen in the target compound and (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane . In contrast, 6-aminopenicillanic acid features a reactive β-lactam ring critical for antibiotic activity .
Stereochemical and Conformational Differences
- rel-(1S,5S,7S) Configuration : The stereochemistry of the target compound dictates its interaction with chiral environments, such as enzyme active sites. For example, the rel-(1R,5S,6R) configuration in rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane may lead to divergent binding affinities .
- Ring Strain : The [3.2.0] system imposes moderate ring strain, whereas the [2.2.1] system (e.g., in ) has higher strain, influencing reactivity and stability .
Physicochemical Properties
- Solubility: The acetate and Boc groups in the target compound improve aqueous solubility compared to non-polar analogs like the phenyl-substituted derivative in .
- Stability : Boc-protected amines resist hydrolysis under basic conditions, whereas the TFA salt in may enhance stability in acidic media .
Biological Activity
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate is a bicyclic compound notable for its unique nitrogen-containing structure and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, commonly used in organic synthesis to stabilize reactive amines during chemical reactions.
- Molecular Formula : C14H23N2O3
- Molecular Weight : Approximately 272.34 g/mol
- Structural Features : The bicyclo[3.2.0] framework contributes to its distinctive chemical properties and reactivity, particularly influenced by the amino and acetate groups present in its structure.
Biological Activity
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and enzyme inhibition studies.
Antimicrobial Activity
Studies suggest that compounds similar to this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, related bicyclic compounds have been shown to inhibit bacterial growth effectively, particularly against strains resistant to conventional antibiotics.
| Compound | Activity | Target Bacteria |
|---|---|---|
| M 2 | Strong | Gram-positive |
| M 3 | Strong | Gram-negative |
| Parent Compound | Moderate | Various |
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:
- Urease Inhibition : Compounds derived from similar structures have demonstrated strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
- Alpha-Amylase Inhibition : Some derivatives have shown potential in inhibiting alpha-amylase, which may contribute to their overall antimicrobial efficacy.
Case Studies
Several studies have explored the synthesis and biological evaluation of this compound and its analogues:
- Study on Antibacterial Efficacy : A recent investigation focused on synthesizing new analogues with enhanced antibacterial properties compared to existing beta-lactam antibiotics. The results indicated that specific derivatives exhibited superior activity against resistant strains (PMC9794083) .
- Enzyme Activity Assessment : Research involving enzyme inhibition assays highlighted the potential of various derivatives to inhibit urease effectively, suggesting a mechanism that could be exploited for therapeutic applications in treating infections associated with urease-producing pathogens (PMC9794083) .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis and death.
- Enzyme Inhibition : The ability to inhibit enzymes such as urease plays a critical role in disrupting bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
